(6-chloropyridin-3-yl)(ethyl)imino-lambda6-sulfanone
CAS No.: 2710998-66-4
Cat. No.: VC11998421
Molecular Formula: C7H9ClN2OS
Molecular Weight: 204.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2710998-66-4 |
|---|---|
| Molecular Formula | C7H9ClN2OS |
| Molecular Weight | 204.68 g/mol |
| IUPAC Name | (6-chloropyridin-3-yl)-ethyl-imino-oxo-λ6-sulfane |
| Standard InChI | InChI=1S/C7H9ClN2OS/c1-2-12(9,11)6-3-4-7(8)10-5-6/h3-5,9H,2H2,1H3 |
| Standard InChI Key | WKJPDJITQHKGLL-UHFFFAOYSA-N |
| SMILES | CCS(=N)(=O)C1=CN=C(C=C1)Cl |
| Canonical SMILES | CCS(=N)(=O)C1=CN=C(C=C1)Cl |
Introduction
Synthesis
The synthesis of sulfanone derivatives typically involves multi-step organic reactions. These steps often include:
-
Halogenation: Introduction of halogen atoms (like chlorine) onto the pyridine ring.
-
Imino Group Introduction: Attachment of the imino group to the pyridine derivative.
-
Sulfanone Formation: Incorporation of the sulfanone moiety through nucleophilic substitution and oxidation reactions.
Common solvents used in these reactions include dichloromethane or acetonitrile, with catalysts like palladium or copper compounds to enhance yields and selectivity.
Potential Applications
Sulfanone derivatives have attracted attention in various scientific fields due to their potential applications:
-
Medicinal Chemistry: They may interact with enzymes and receptors, influencing cellular signaling pathways related to oxidative stress and inflammatory responses.
-
Materials Science: Their unique structures could contribute to the development of new materials with specific properties.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| (5-bromo-6-chloropyridin-3-yl)(imino)methyl-lambda6-sulfanone | C7H7BrClN2OS | 269.55 g/mol | Medicinal Chemistry, Materials Science |
| N-((6-Chloropyridin-3-yl)methyl)-N-methylacetimidamide | C9H12ClN3 | 197.66 g/mol | Environmental Transformation Product |
| (6-chloropyridin-3-yl)(ethyl)imino-lambda6-sulfanone | Not Available | Not Available | Potential in Medicinal Chemistry and Materials Science |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume